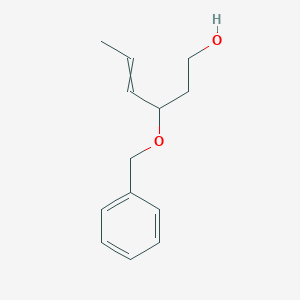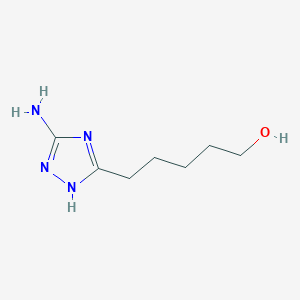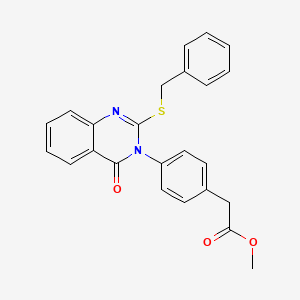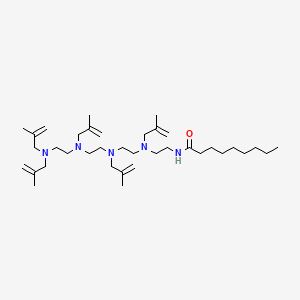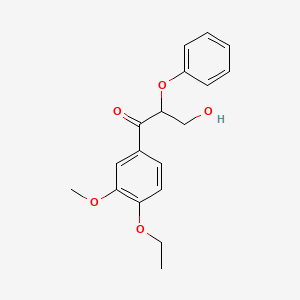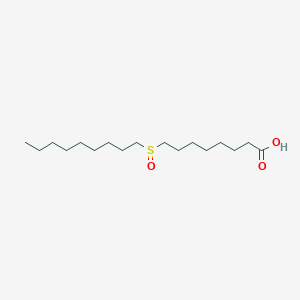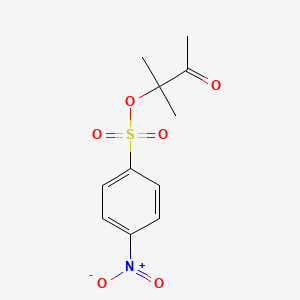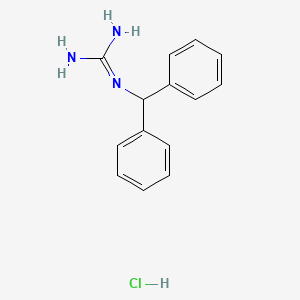
N-(Diphenylmethyl)guanidine--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Diphenylmethyl)guanidine–hydrogen chloride (1/1) is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylmethyl)guanidine–hydrogen chloride typically involves the reaction of diphenylmethylamine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method is advantageous as it reduces the need for intermediate purification steps and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylmethyl)guanidine–hydrogen chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under mild conditions, with careful control of temperature and solvent choice to optimize yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while nucleophilic substitution can produce various substituted guanidines .
Scientific Research Applications
N-(Diphenylmethyl)guanidine–hydrogen chloride has several scientific research applications:
Mechanism of Action
The mechanism by which N-(Diphenylmethyl)guanidine–hydrogen chloride exerts its effects involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and function . This interaction can modulate enzyme activity, protein-protein interactions, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(Diphenylmethyl)guanidine–hydrogen chloride include:
N,N’-Disubstituted guanidines: These compounds have similar structural features and chemical properties.
Thiourea derivatives: These compounds also contain a guanidine-like structure and exhibit similar reactivity.
Cyanamide derivatives: These compounds can undergo similar chemical reactions and have comparable applications.
Uniqueness
What sets N-(Diphenylmethyl)guanidine–hydrogen chloride apart from these similar compounds is its specific diphenylmethyl group, which imparts unique steric and electronic properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
Properties
CAS No. |
101517-05-9 |
|---|---|
Molecular Formula |
C14H16ClN3 |
Molecular Weight |
261.75 g/mol |
IUPAC Name |
2-benzhydrylguanidine;hydrochloride |
InChI |
InChI=1S/C14H15N3.ClH/c15-14(16)17-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H,(H4,15,16,17);1H |
InChI Key |
MYZZBOMATIXZOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
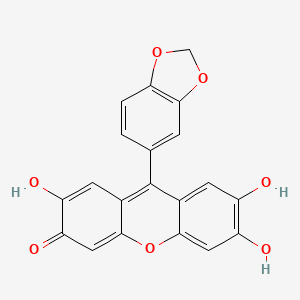
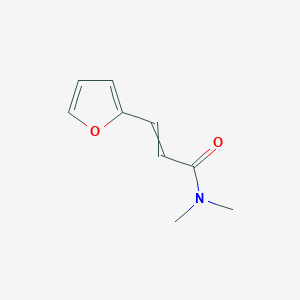
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
